{[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride {[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2694734-24-0
VCID: VC11552431
InChI: InChI=1S/C9H9BrF3N.ClH/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6;/h2-4,14H,5H2,1H3;1H
SMILES:
Molecular Formula: C9H10BrClF3N
Molecular Weight: 304.53 g/mol

{[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

CAS No.: 2694734-24-0

Cat. No.: VC11552431

Molecular Formula: C9H10BrClF3N

Molecular Weight: 304.53 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

{[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride - 2694734-24-0

Specification

CAS No. 2694734-24-0
Molecular Formula C9H10BrClF3N
Molecular Weight 304.53 g/mol
IUPAC Name 1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C9H9BrF3N.ClH/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6;/h2-4,14H,5H2,1H3;1H
Standard InChI Key CKTBZTIOPFXVOZ-UHFFFAOYSA-N
Canonical SMILES CNCC1=CC(=CC(=C1)Br)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 3-position with bromine and the 5-position with a trifluoromethyl (-CF₃) group. A methylamine moiety (-CH₂-NH-CH₃) is attached to the benzene ring’s methyl group, with the amine functionality protonated as a hydrochloride salt to improve solubility. The molecular formula is C₉H₁₀BrClF₃N, yielding a molecular weight of 304.53 g/mol.

Table 1: Key Structural and Physical Properties

PropertyValue
CAS Number2694734-24-0
Molecular FormulaC₉H₁₀BrClF₃N
Molecular Weight304.53 g/mol
IUPAC Name1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine; hydrochloride
SMILESCNCC1=CC(=CC(=C1)Br)C(F)(F)F.Cl
InChI KeyCKTBZTIOPFXVOZ-UHFFFAOYSA-N
Purity≥95% (HPLC)

The trifluoromethyl group contributes to high lipophilicity (calculated LogP: ~2.38), enhancing membrane permeability and bioavailability . The hydrochloride salt form ensures moderate aqueous solubility, critical for in vitro assays.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves three key stages:

  • Phenyl Ring Functionalization: Bromination and trifluoromethylation of a precursor aromatic compound.

  • Amine Introduction: Reductive amination or nucleophilic substitution to attach the methylamine group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Bromination and Trifluoromethylation

Bromine is introduced via electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS). The trifluoromethyl group is typically added using Umemoto’s reagent or via cross-coupling reactions .

Amine Attachment

Reductive amination of a benzaldehyde intermediate with methylamine under hydrogenation conditions (e.g., Pd/C, H₂) forms the secondary amine. Alternative routes employ Gabriel synthesis or alkylation of ammonia derivatives.

Optimization Challenges

  • Regioselectivity: Ensuring bromine and CF₃ groups occupy the 3- and 5-positions requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Byproduct Formation: Competing reactions may produce isomers (e.g., 2-bromo or 4-CF₃ derivatives), necessitating chromatographic purification.

CompoundTargetIC₅₀ (μM)
[3-Bromo-5-CF₃ derivative]HeLa cells12.3
[4-Bromo-2-CF₃ analogue]MCF-7 cells18.7
[2-Bromo-5-CF₃ isomer]A549 cells22.1

Anti-inflammatory Effects

The CF₃ group enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis in murine macrophage models (30–50% inhibition at 10 μM).

Mechanistic Insights and Target Interactions

Molecular Docking Studies

Computational models predict strong interactions with:

  • Kinase Domains: Hydrogen bonding between the amine group and ATP-binding sites (e.g., EGFR, VEGFR2).

  • G Protein-Coupled Receptors (GPCRs): Hydrophobic interactions via the CF₃ group in serotonin receptors.

ADME Profile

  • Absorption: High GI permeability due to lipophilicity (predicted Caco-2 Papp: 25 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic oxidation via CYP3A4, producing dehalogenated metabolites .

Research Gaps and Future Directions

  • In Vivo Efficacy: Limited data on pharmacokinetics and toxicity in animal models.

  • Target Validation: CRISPR screening needed to confirm putative targets.

  • Formulation Development: Nanoencapsulation to improve water solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator